异丙氧基镓(III)

描述

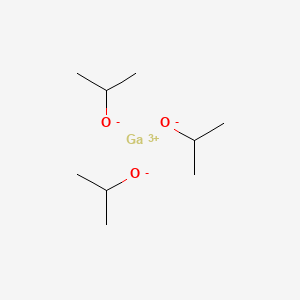

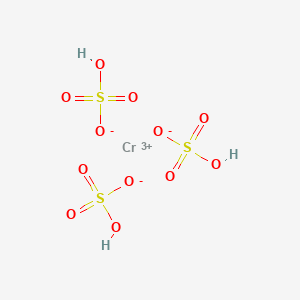

Gallium (III) isopropoxide is a compound with the chemical formula Ga(OCH(CH3)2)3 . It belongs to the family of metal alkoxides and is a crucial precursor in the production of gallium-containing materials . It finds extensive applications in the semiconductor industry and various advanced materials synthesis processes .

Synthesis Analysis

Conditions for the synthesis of gallium isopropoxide include anodic dissolution of the metal in i-PrOH (in the presence of Bu4NBr supporting electrolyte) and by exchange reaction of GaCl3 with i-PrONa . In the latter case, the crude product was a waxy substance (II) infinitely soluble in the alcohol and hydrocarbons .Molecular Structure Analysis

Upon heat treatment of the waxy substance (II) in vacuum, compound I is distilled off as an oily liquid consisting, according to mass spectrometry, of [Ga(OPr-i)3]2 dimer molecules . It can be retained for a long period of time in the presence of the [Ga(OPr-i)3]4 tetramer crystals .Chemical Reactions Analysis

Gallium (III) isopropoxide can be used to accelerate the drying of paints or printing inks. It is also used as effective catalysts in the conversion of an aldehyde to an ester, ketones to secondary alcohols .Physical and Chemical Properties Analysis

Gallium (III) isopropoxide has a molecular formula of C9H21GaO3, with an average mass of 246.984 Da and a monoisotopic mass of 246.074646 Da . It is a combustible liquid .科学研究应用

氧化镓(III)的合成

异丙氧基镓(III)已用于合成氧化镓(III)前驱体。这些通过水解形成的前驱体已使用 XRD、FT-IR 和 TEM 等各种技术进行了分析。水解产生无定形相和纳米级 α-GaOOH 颗粒。该过程在加热时合成纳米级 β-Ga2O3 颗粒中具有重要意义 (Ristić、Popović 和 Musić,2005)。

相研究和光谱分析

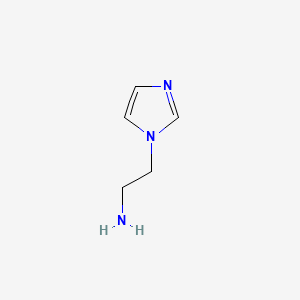

异丙氧基镓和异丙氧基铝与吡啶结合,形成特定的化合物。已经报道了异丙氧基镓溶液的分子量数据和 1H NMR 光谱,有助于理解相行为和化学性质 (Oliver 和 Worrall,1971)。

导电膜的开发

异丙氧基镓(III)用作原子层沉积中的前驱体,用于开发导电镓掺杂氧化锌薄膜。这些薄膜表现出显着的电学、结构和光学性质,对于各种技术应用至关重要 (Maeng 和 Park,2013)。

形成具有生物应用的配合物

异丙氧基镓与各种配体的相互作用导致形成具有显着杀菌和杀虫剂特性的配合物。这些发现有助于开发在医疗保健和农业中具有潜在应用的新材料 (Singh、Saini 和 Singh,2011)。

新材料的合成

异丙氧基镓与特定酸的反应导致形成独特的三取代衍生物。这些化合物以其分子量和光谱研究为特征,突出了异丙氧基镓(III) 在合成新材料中的多种潜力 (Singh、Singh、Rai 和 Mehrotra,1992)。

作用机制

Target of Action

Gallium (III) isopropoxide has been found to target RNA polymerase , specifically the subunits RpoB and RpoC, in Pseudomonas aeruginosa . RNA polymerase is an essential enzyme for RNA synthesis, playing a crucial role in the transcription process of protein synthesis.

Mode of Action

The compound interacts with its targets by binding to the RNA polymerase, which results in the suppression of RNA synthesis . This interaction leads to reduced metabolic rates and energy utilization within the cell .

Biochemical Pathways

The primary biochemical pathway affected by Gallium (III) isopropoxide is the RNA synthesis pathway . By targeting and inhibiting RNA polymerase, the compound disrupts this pathway, leading to downstream effects such as reduced metabolic rates and energy utilization .

Pharmacokinetics

Gallium complexes have shown activity against a variety of pathogens, including eskape pathogens, mycobacteria, emerging viruses, and fungi . The pharmacokinetics of these complexes, including absorption, distribution, metabolism, and excretion (ADME), as well as their impact on bioavailability, are areas of ongoing research .

Result of Action

The primary result of Gallium (III) isopropoxide’s action is the inhibition of RNA synthesis . This leads to reduced metabolic rates and energy utilization within the cell, effectively suppressing the growth and proliferation of the bacteria .

Action Environment

The action of Gallium (III) isopropoxide can be influenced by various environmental factors. For instance, the presence of acetate has been shown to enhance the antimicrobial activity of Gallium (III), evidenced by the inhibited growth of persister cells and attenuated bacterial virulence . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.

安全和危害

Gallium (III) isopropoxide may be corrosive to metals and harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

未来方向

Gallium isopropoxide serves as a precursor for the deposition of gallium-based thin films and coatings, playing a pivotal role in the development of electronic devices, solar cells, and optoelectronic components . Its unique properties make it an indispensable element in the manufacturing processes that drive advancements in technology and materials science .

生化分析

Biochemical Properties

Gallium (III) isopropoxide is known to participate in various biochemical reactions. It can act as a catalyst in the conversion of aldehydes to esters and ketones to secondary alcohols

Cellular Effects

Gallium compounds have been shown to disrupt bacterial iron metabolism, suggesting that Gallium (III) isopropoxide may have similar effects

Molecular Mechanism

It is known to act as a catalyst in certain chemical reactions

属性

| { "Design of the Synthesis Pathway": "The synthesis of Gallium (III) isopropoxide can be achieved through a reaction between Gallium (III) chloride and isopropyl alcohol.", "Starting Materials": [ "Gallium (III) chloride", "Isopropyl alcohol" ], "Reaction": [ "Add Gallium (III) chloride to a flask containing isopropyl alcohol", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the resulting precipitate", "Wash the precipitate with diethyl ether", "Dry the precipitate under vacuum" ] } | |

CAS 编号 |

4452-61-3 |

分子式 |

C3H8GaO |

分子量 |

129.82 g/mol |

IUPAC 名称 |

gallium;propan-2-olate |

InChI |

InChI=1S/C3H8O.Ga/c1-3(2)4;/h3-4H,1-2H3; |

InChI 键 |

JTPVILBGRKEEOP-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ga+3] |

规范 SMILES |

CC(C)O.[Ga] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)

![2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B3069343.png)

![(1S,3R,6S,8R,11S,13S,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)